The compound 2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule characterized by multiple functional groups. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features.
The compound falls under the category of heterocyclic compounds, specifically those containing pyrrole and thieno-pyrimidine structures. These types of compounds are often studied for their biological activities and potential therapeutic uses.
The synthesis of this compound likely involves several steps that include the formation of the pyrrole ring, introduction of the difluorophenyl group, and construction of the thieno-pyrimidine core.
The molecular formula of this compound is , indicating a substantial molecular weight due to its complex structure. The presence of multiple functional groups contributes to its chemical properties.
Key structural identifiers include:
InChI=1S/C30H25F2N3O2S2/c1-17-14-22(18(2)34(17)24-15-19(31)12-13-23(24)32)25(36)16-38-30-33-28-27(21-10-6-7-11-26(21)39-28)29(37)35(30)20-8-4-3-5-9-20/h3-5,8-9,12-15H,6-7,10-11,16H2,1-2H3
.The InChI key for this compound is ZVKUMJUTDMFCOA-UHFFFAOYSA-N
, which can be used for database searches.
The compound may participate in various chemical reactions typical for heterocycles. Potential reactions include electrophilic substitutions due to the presence of electron-rich aromatic systems and nucleophilic attacks at sites influenced by substituents.
While specific data on the mechanism of action for this compound is limited, compounds with similar structures often exhibit biological activity through interactions with specific enzymes or receptors in biological pathways.
Research indicates that derivatives with pyrrole and thieno-pyrimidine frameworks may inhibit certain biological pathways or exhibit anti-inflammatory properties . Detailed studies would be necessary to elucidate specific mechanisms related to this compound.
The physical properties such as melting point and solubility are crucial for understanding the behavior of this compound in various environments. Specific values are not readily available but can typically be determined through experimental methods.
Chemical properties include reactivity with acids and bases, stability under various conditions (light, heat), and interactions with other chemical species. The presence of fluorine atoms suggests increased stability and unique reactivity profiles compared to non-fluorinated analogs.
This compound holds promise in medicinal chemistry as a potential drug candidate due to its unique structure and functional groups that may confer specific biological activities. Research into its efficacy against certain diseases or conditions could lead to valuable therapeutic applications.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: